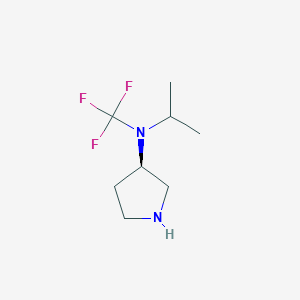
2-Allyl-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with an allyl group attached to the nitrogen atom. This compound is part of the benzothiazole family, which is known for its diverse biological and industrial applications. The presence of the allyl group enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-1,3-benzothiazole typically involves the reaction of 2-aminothiophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
C6H4(NH2)SH+CH2=CHCH2Br→C6H4(NCH2=CHCH2)S+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent or employing microwave irradiation, may be explored to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of this compound epoxide or this compound aldehyde.
Reduction: Formation of this compound amine.
Substitution: Formation of various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
2-Allyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Allyl-1,3-benzothiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The allyl group can also undergo metabolic transformations, producing reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
2-Allyl-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:
2-Methyl-1,3-benzothiazole: Lacks the allyl group, resulting in different reactivity and applications.
2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an allyl group, leading to variations in biological activity.
2-Ethyl-1,3-benzothiazole: Similar to this compound but with an ethyl group, affecting its chemical properties and uses.
The uniqueness of this compound lies in the presence of the allyl group, which imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
6278-70-2 |
|---|---|
Formule moléculaire |
C10H9NS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
2-prop-2-enyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7H,1,5H2 |
Clé InChI |
RAFWJRCRFYTEFF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13955055.png)




![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13955095.png)
![11-Butyl-15,16-dihydrocyclopenta[a]phenanthren-17-one](/img/structure/B13955096.png)

